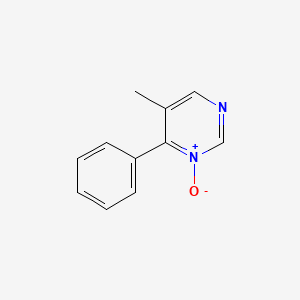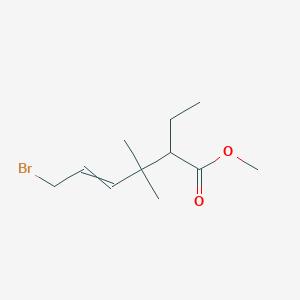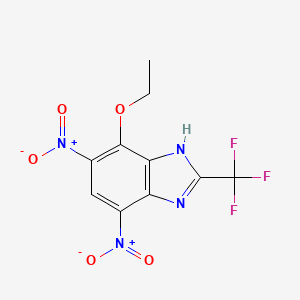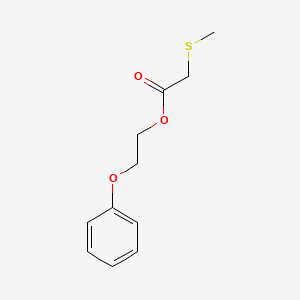![molecular formula C21H17ClN+ B14614411 Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- CAS No. 59151-26-7](/img/structure/B14614411.png)
Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- is a heterocyclic aromatic compound with a fused ring system.
Méthodes De Préparation
The synthesis of Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- typically involves a two-step process: quaternization of the nitrogen atom in the benzoquinoline ring followed by a cycloaddition reaction. The quaternization step is achieved by reacting benzoquinoline with an alkylating agent such as 2-bromoacetophenone . The resulting quaternary salt then undergoes a [3+2] dipolar cycloaddition reaction with acetylenic dipolarophiles to form the desired product . This method is efficient and provides high yields with minimal environmental impact .
Analyse Des Réactions Chimiques
Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially or fully reduced compounds .
Applications De Recherche Scientifique
Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent, particularly against leukemia and melanoma cells.
Industry: The compound is used in the development of dyes and pigments due to its unique structural properties
Mécanisme D'action
The mechanism of action of Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- involves its interaction with molecular targets such as topoisomerase II and ATP synthase . By inhibiting these enzymes, the compound disrupts essential cellular processes, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- is structurally similar to other benzoquinoline derivatives such as:
Benzo[c]quinoline:
Pyrrolobenzo[f]quinolinium cycloadducts: These compounds are synthesized via similar cycloaddition reactions and exhibit antimicrobial activity.
The uniqueness of Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- lies in its specific substitution pattern and the resulting biological activities, particularly its potent anticancer properties .
Propriétés
Numéro CAS |
59151-26-7 |
|---|---|
Formule moléculaire |
C21H17ClN+ |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1,4-dimethylbenzo[f]quinolin-4-ium |
InChI |
InChI=1S/C21H17ClN/c1-14-13-20(16-7-10-17(22)11-8-16)23(2)19-12-9-15-5-3-4-6-18(15)21(14)19/h3-13H,1-2H3/q+1 |
Clé InChI |
NKGAEPXIXGRUNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614329.png)





![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)
![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)
![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)

